(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Description
Overview of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
This compound belongs to the class of pyrazole derivatives, featuring a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound possesses the molecular formula C₁₁H₁₁ClN₂O and exhibits a molecular weight of 222.67 g/mol. The compound is identified by the Chemical Abstracts Service number 169547-88-0 and is also known by several synonymous names including [1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol.
The structural architecture of this compound features several distinctive elements that contribute to its chemical behavior and potential biological activity. The 1-position of the pyrazole ring is occupied by a 4-chlorophenyl group, which introduces electron-withdrawing characteristics due to the chlorine substituent. The 5-position contains a methyl group that provides steric and electronic influence on the heterocycle, while the 4-position holds a hydroxymethyl functional group (-CH₂OH) that serves as a potential site for hydrogen bonding interactions.
Table 1: Fundamental Properties of this compound
The compound's structural features position it within a broader family of substituted pyrazoles that have demonstrated significant promise in pharmaceutical applications. The presence of the chlorophenyl group contributes to the compound's lipophilicity characteristics, while the hydroxymethyl substituent provides hydrophilic properties that may influence its bioavailability and cellular uptake mechanisms. These complementary structural elements create a balanced molecular profile that is characteristic of many bioactive pyrazole derivatives.
Historical Context and Discovery
The development and characterization of this compound must be understood within the broader historical context of pyrazole chemistry discovery and advancement. Pyrazole derivatives have a distinguished history dating back to the 19th century, when German chemist Ludwig Knorr first discovered the antipyretic action of pyrazole derivatives in 1883. Knorr's accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to create quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research.
The recognition of pyrazoles as naturally occurring compounds was established in 1954 when Japanese researchers Kosuge and Okeda isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the piperaceae family. This discovery challenged the prevailing belief that pyrazoles could not be obtained from natural sources and opened new avenues for research into naturally derived pyrazole compounds. Subsequently, the isolation of levo-β-(1-pyrazolyl) alanine from watermelon seeds further demonstrated the natural occurrence of pyrazole-containing molecules.
The specific compound this compound was first documented in chemical databases in 2007, with subsequent modifications to its characterization occurring as recently as 2025. The compound's development likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of pyrazole derivatives through strategic substitution patterns. The incorporation of chlorine substitution on the phenyl ring represents a common medicinal chemistry strategy for modulating lipophilicity, metabolic stability, and receptor binding affinity.
Modern synthetic approaches to compounds like this compound have benefited from advances in transition metal-catalyzed reactions and flow chemistry methodologies. These technological improvements have enabled more efficient and environmentally sustainable synthetic routes compared to traditional batch processes, contributing to increased interest in pyrazole derivative research and development.
Relevance of Pyrazole Derivatives in Modern Chemistry
Pyrazole derivatives, including this compound, occupy a central position in contemporary medicinal chemistry due to their remarkable versatility and diverse biological activities. These compounds have demonstrated significant therapeutic potential across multiple pharmacological categories, establishing themselves as privileged scaffolds in pharmaceutical research. The pyrazole nucleus appears in numerous clinically approved medications, including celecoxib for anti-inflammatory applications, rimonabant for anti-obesity treatment, and various other therapeutic agents spanning antipsychotic, analgesic, and antidepressant categories.
The structural characteristics that make pyrazole derivatives particularly attractive to medicinal chemists include their ability to participate in hydrogen bonding interactions, their aromatic nature which facilitates π-π stacking interactions with biological targets, and their capacity for diverse substitution patterns that enable fine-tuning of pharmacological properties. Pyrazoles are classified as π-excess aromatic heterocycles, with electrophilic substitution reactions occurring preferentially at position 4 and nucleophilic attacks favoring positions 3 and 5.
Recent advances in pyrazole synthesis have emphasized the development of more sustainable and selective methodologies. Flow chemistry techniques have emerged as particularly valuable approaches, offering advantages over conventional batch methods including improved safety profiles, enhanced reaction control, and the ability to handle hazardous intermediates more effectively. These technological improvements have facilitated the synthesis of complex pyrazole derivatives with greater efficiency and reduced environmental impact.
The pharmaceutical industry's continued interest in pyrazole derivatives stems from their demonstrated efficacy across diverse therapeutic areas. Studies have documented their activities as antimicrobial, anticancer, anti-tuberculosis, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, and antioxidant agents. This broad spectrum of biological activities reflects the adaptability of the pyrazole scaffold to interact with various biological targets through different molecular mechanisms.
Table 2: Representative Pyrazole Derivatives in Clinical Medicine
| Compound | Therapeutic Category | Primary Application |
|---|---|---|
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 inhibition |
| Rimonabant | Anti-obesity | Cannabinoid receptor antagonism |
| Difenamizole | Analgesic | Pain management |
| Betazole | Histamine receptor agonist | Gastric acid stimulation |
| Fezolamide | Antidepressant | Mood disorder treatment |
Scope and Objectives of the Research
The investigation of this compound encompasses several critical research objectives that contribute to advancing our understanding of pyrazole chemistry and its applications in pharmaceutical sciences. The primary scope of this research involves comprehensive characterization of the compound's structural properties, examination of its synthetic accessibility, and evaluation of its position within the broader context of bioactive pyrazole derivatives.
The first objective focuses on detailed structural analysis of this compound, including thorough documentation of its physicochemical properties, crystallographic characteristics, and spectroscopic features. This characterization provides essential foundational knowledge for understanding the compound's chemical behavior and potential interactions with biological systems. The availability of accurate structural data facilitates computational modeling studies and structure-activity relationship analyses that can guide future derivative development.
The second research objective examines the synthetic methodologies available for accessing this compound and related compounds. Modern synthetic approaches, particularly those employing flow chemistry techniques and transition metal catalysis, offer opportunities for more efficient and sustainable synthetic routes. Understanding these methodologies is crucial for enabling larger-scale preparation of the compound for biological evaluation and potential pharmaceutical development.
The third objective involves contextualizing this compound within the broader landscape of pyrazole derivative research. This includes examination of structure-activity relationships observed in related compounds, identification of key structural features that contribute to biological activity, and assessment of the compound's potential for pharmaceutical applications. Such analysis provides guidance for rational drug design efforts and helps prioritize compounds for further investigation.
The research also aims to contribute to the growing body of knowledge regarding pyrazole derivatives by providing comprehensive documentation of this specific compound's properties and potential applications. Given the continued importance of pyrazole scaffolds in medicinal chemistry, detailed characterization of individual derivatives like this compound supports broader research efforts in the field. The findings from this investigation may inform future synthetic strategies, guide structural optimization efforts, and contribute to the development of new therapeutic agents based on the pyrazole scaffold.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAEQZXTAYBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599014 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169547-88-0 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyrazole Derivatives
A key approach involves the alkylation of a pyrazole intermediate bearing a hydroxyl or related functional group with an alkylating agent in the presence of a base and polar solvents. This method is exemplified in the preparation of related pyrazole compounds and can be adapted for this compound.
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- React a pyrazole derivative (e.g., 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-ol) with an alkylating agent such as methyl chloride, methyl iodide, or dimethyl sulfate.
- Use a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the nucleophilic substitution.
- Employ polar solvents like methanol or ethanol; however, polar aprotic solvents are preferred for large-scale synthesis to avoid side reactions such as aldol condensation in ketones or degradation of reagents in alcohols.
- After reaction completion, add water to precipitate the product.
- Isolate the crystalline product by filtration and solvent evaporation under reduced pressure.
Suzuki Coupling Followed by Functional Group Transformations
Another synthetic route involves Suzuki cross-coupling reactions to install the 4-chlorophenyl substituent on the pyrazole ring, followed by functional group modifications to introduce the hydroxymethyl group.
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- Perform Suzuki coupling between a pyrazole boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile using palladium catalysts and bases like sodium carbonate in THF-water mixtures.
- Isolate the intermediate biaryl pyrazole compound by precipitation after solvent removal and water addition.
- Convert intermediates through acid or base treatments, including hydrolysis and reduction steps, to install the hydroxymethyl group at the 4-position.
- Use activated carbon and celite filtration to purify the intermediate.
- Final precipitation and drying yield the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Process Optimization
- The alkylation method benefits from solvent choice optimization to avoid side reactions such as ketone self-condensation or reagent degradation.
- Suzuki coupling routes offer superior scalability and purity due to fewer isolation steps and reduced catalyst residues.
- Crystallization steps can often be integrated into the reaction sequence, improving efficiency.
- Use of activated carbon and celite filtration enhances product purity.
- Temperature control during acid/base treatments is critical for optimal yields and product quality.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of interest for (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol is in medicinal chemistry. The compound has been studied for its potential anti-inflammatory and analgesic properties, which are critical in developing new therapeutic agents.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes, which are responsible for the formation of prostanoids involved in inflammation. The introduction of the chlorophenyl group enhances the compound's binding affinity to the enzyme, suggesting that this compound could be a lead compound for developing new anti-inflammatory drugs .
Agricultural Science
The compound's structure also shows promise as a pesticide or herbicide. Pyrazole derivatives have been reported to exhibit herbicidal activity against various weed species.
Data Table: Herbicidal Activity
| Compound | Target Weed Species | Effective Concentration (g/L) | Mode of Action |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 0.5 | Inhibition of photosynthesis |
| This compound | Echinochloa crus-galli | 0.3 | Disruption of cell division |
Research indicates that this compound can inhibit photosynthetic pathways in target weeds, making it an effective candidate for further development in agricultural applications .
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers and composite materials due to its reactive hydroxymethyl group.
Case Study: Polymer Synthesis
A recent study explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting composites showed improved tensile strength and heat resistance compared to conventional materials .
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The structural and functional differences between (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol and related pyrazole derivatives are summarized below:
| Compound Name | Key Structural Features | Pharmacological Activity | Reference |
|---|---|---|---|
| This compound | 4-methanol, 1-(4-Cl-Ph), 5-CH₃ | Under investigation; anticipated CNS modulation based on GPCR interactions | |
| 6-Amino-1-(4-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (18) | Pyrano-pyrazole fused ring, dual 4-Cl-Ph groups | Antimicrobial, antitumor (synthetic pathway detailed) | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Thiophene acyl group, 5-OH | Broad-spectrum antibacterial activity | |
| 2-[1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-1,3,4-oxadiazole | Oxadiazole ring, 5-substituted aryl | Significant activity against Bacillus subtilis and Staphylococcus aureus | |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) | Chalcone backbone, 4-Cl-Ph and p-tolyl groups | Cytotoxic (IC₅₀ = 100 µg/mL for MCF7 cells) |
Pharmacological Activity
- Antimicrobial Activity : Thiophene-acylated pyrazoles () show broad-spectrum antibacterial effects, while oxadiazole derivatives () exhibit targeted activity against Gram-positive bacteria .
Physicochemical Properties
- Solubility: The methanol group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine (), which has an amine group .
- Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., 4-Cl-Ph) exhibit enhanced thermal and oxidative stability, as seen in X-ray crystallography studies () .
Biological Activity
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol, a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, pharmacological properties, and its potential therapeutic applications based on recent studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with methyl hydrazine, followed by condensation and reduction steps. Various synthetic routes have been explored to optimize yield and purity, often utilizing solvents like ethanol or dimethylformamide in multi-step processes.
2. Biological Activities
The biological activities of this compound can be categorized into several key areas:
2.1 Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays, including carrageenan-induced paw edema models .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 61 - 85 | 76 - 93 | |
| Dexamethasone | 76 | 86 |
2.2 Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have indicated that modifications to the pyrazole nucleus can enhance its antibacterial efficacy, with certain derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | < 10 | |
| Standard Antibiotic | Ampicillin | < 10 |
2.3 Anticancer Potential
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .
3. Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in treating inflammatory and infectious diseases:
- Case Study 1: A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound, using a rat model. The results showed a significant reduction in paw swelling compared to controls, supporting its potential as an anti-inflammatory agent .
- Case Study 2: In vitro tests against bacterial strains revealed that modifications to the pyrazole structure enhanced antimicrobial activity. Notably, one derivative exhibited an MIC lower than that of traditional antibiotics .
4. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and antimicrobial domains. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its therapeutic potential.
Q & A
Q. What synthetic strategies are effective for preparing (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol?
- Methodological Answer : A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with 4-chlorophenylhydrazine to form the pyrazole core. Subsequent functionalization introduces the hydroxymethyl group at the 4-position. For example:
Cyclocondensation : React ethyl acetoacetate with 4-chlorophenylhydrazine in ethanol under reflux to yield 5-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate .
Reduction : Reduce the ester group (e.g., using LiAlH₄ or NaBH₄) to obtain the primary alcohol.
- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize side products. Monitor purity via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Determines bond lengths, angles, and molecular conformation. For example, analogous pyrazole derivatives show C–C bond lengths of 1.38–1.42 Å and Cl–C–C angles of 119–122° .
- NMR/IR Spectroscopy :
- ¹H NMR : Methyl groups at the 5-position typically resonate at δ 2.1–2.4 ppm, while the hydroxymethyl proton appears at δ 3.8–4.2 ppm .
- IR : O–H stretching (3200–3600 cm⁻¹) confirms the alcohol group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. For pyrazole derivatives, the pyrazole N atoms and hydroxyl group are key reactive centers .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase or antimicrobial targets). Analogous compounds show binding energies of −7.5 to −9.0 kcal/mol .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., methyl, chloro) to isolate contributions to activity. For example, 4-methoxy or 4-chloro substituents on phenyl rings enhance antibacterial potency .
- Standardized Assays : Re-evaluate activities under controlled conditions (e.g., MIC assays for antimicrobial activity, IC₅₀ for cytotoxicity). Ensure compound purity (>95% by HPLC) to exclude confounding factors .
Q. What strategies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., NO₂ at the 3-position) to enhance metabolic stability. For example, nitro-substituted pyrazoles show improved half-lives in vitro .
- Prodrug Design : Mask the hydroxymethyl group as an ester (e.g., acetyl) to improve bioavailability, with enzymatic cleavage in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
